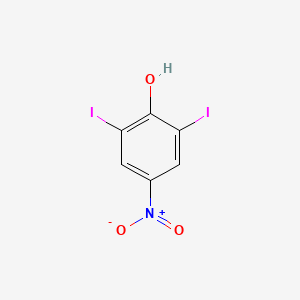

2,6-Diiodo-4-nitrophenol

Description

Disophenol is a member of 4-nitrophenols.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGTXNPVQOQFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I2NO3 | |

| Record name | DISOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046573 | |

| Record name | 2,6-Diiodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disophenol appears as light yellow feathery crystals (from glacial acetic acid) or yellow crystalline solid (NTP, 1992) Used against hookworm. | |

| Record name | DISOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992) | |

| Record name | DISOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

305-85-1 | |

| Record name | DISOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Diiodo-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diiodo-4-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-diiodo-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diiodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diiodo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39S5ZJ6SYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

306 to 309 °F (NTP, 1992) | |

| Record name | DISOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Diiodo-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2,6-Diiodo-4-nitrophenol, a chemical compound with significant applications in organic synthesis and pharmacology. This document consolidates its chemical and physical properties, safety and toxicity data, and explores its primary biological mechanism of action as an uncoupler of oxidative phosphorylation. Detailed experimental protocols for a representative synthesis and a biological efficacy study are provided, alongside visual diagrams to elucidate key pathways and workflows, aiming to support research and development activities.

Chemical and Physical Properties

This compound, also known as Disophenol, is a yellow crystalline solid.[1][2][3] It is sparingly soluble in water but soluble in organic solvents like glacial acetic acid.[1][2][3] The compound is stable under normal conditions but is sensitive to light.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 305-85-1 | [4][5][6] |

| Molecular Formula | C₆H₃I₂NO₃ | [4][5][6] |

| Molecular Weight | 390.904 g/mol | [5][6] |

| Appearance | Light yellow feathery crystals or yellow crystalline solid | [1][2][3] |

| Melting Point | 152-154 °C | [1][7][8] |

| Boiling Point | 310.6 ± 42.0 °C (Predicted) | [1][3] |

| pKa | 3.85 ± 0.44 (Predicted) | [1][3] |

| Solubility | Insoluble in water | [1][3] |

Biological Activity and Mechanism of Action

This compound is recognized for its potent anthelmintic properties, historically used against hookworms.[2][3] Its primary mechanism of action, similar to other nitrophenols like 2,4-dinitrophenol (B41442), is the uncoupling of oxidative phosphorylation in mitochondria.[4][5]

As an uncoupler, this compound disrupts the proton gradient that is essential for ATP synthesis. It acts as a proton ionophore, shuttling protons across the inner mitochondrial membrane, thus dissipating the proton-motive force.[5][8] This leads to a state where the electron transport chain continues to function, and oxygen is consumed, but the energy generated is dissipated as heat instead of being used for the phosphorylation of ADP to ATP.[6][8][9] The resulting depletion of cellular ATP leads to paralysis and death of the parasite.[10]

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Caption: Mechanism of oxidative phosphorylation uncoupling by this compound.

Experimental Protocols

Representative Synthesis of a Dihalo-4-nitrophenol

Materials:

-

2,6-Dibromophenol

-

Dichloromethane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

70% Nitric Acid (HNO₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure: [11]

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,6-Dibromophenol in 100 mL of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 10 mL of concentrated sulfuric acid to the stirred solution.

-

In a separate beaker, prepare a nitrating mixture by carefully adding 4.0 mL of 70% nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the 2,6-Dibromophenol solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,6-Dibromo-4-nitrophenol.

Note: The synthesis of this compound would analogously start from 2,6-diiodophenol, though reaction conditions may need optimization.

Workflow for Synthesis

Caption: General workflow for the synthesis of a 2,6-Dihalo-4-nitrophenol.

Protocol for Anthelmintic Efficacy Testing in Sheep

This protocol is based on studies evaluating the residual anthelmintic effects of Disophenol.

Objective: To determine the efficacy of this compound against various larval and adult stages of gastrointestinal nematodes in sheep.

Materials:

-

Worm-free susceptible sheep

-

Infective third-stage (L3) larvae of the target nematode (e.g., Haemonchus contortus)

-

This compound (Disophenol) injectable solution

-

Fecal analysis equipment

-

Necropsy tools

-

Animal Infection: Dose worm-free sheep with a known number of infective L3 larvae. The timing of infection is staggered to ensure different developmental stages (e.g., L3, fourth-stage larvae (L4), and adult worms) are present on the day of treatment.

-

Treatment: On Day 0, administer a subcutaneous injection of this compound at a specified dosage (e.g., 10 mg/kg). A control group of infected sheep remains untreated.

-

Monitoring: Collect fecal samples at regular intervals to perform parasite egg counts, monitoring the effect of the treatment over time.

-

Necropsy: At predetermined time points post-treatment (e.g., a few days to several weeks), euthanize both treated and control sheep.

-

Worm Count: Recover, identify, and count the worms from the gastrointestinal tract to determine the reduction in worm burden in the treated group compared to the control group.

-

Efficacy Calculation: Efficacy is calculated based on the percentage reduction in worm counts in the treated animals relative to the untreated controls. The residual effect is determined by how long a significant reduction in worm burden is maintained after a single treatment.

Safety and Toxicity

This compound is classified as toxic and harmful.[1][3] When heated to decomposition, it emits highly toxic fumes of iodine and nitrogen oxides.[1][3][7] It is poisonous by ingestion, intraperitoneal, subcutaneous, and intravenous routes.[1][3]

Table 2: Acute Toxicity Data (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 170 | [1][3] |

| Rat | Intravenous | 105 | [1][3] |

| Rat | Intraperitoneal | 105 | [1][3] |

| Rat | Subcutaneous | 122 | [1][3] |

| Mouse | Oral | 212 | [1][3] |

| Mouse | Intravenous | 88 | [1][3] |

| Mouse | Intraperitoneal | 107 | [1][3] |

| Mouse | Subcutaneous | 110 | [1][3] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Applications

Beyond its use as an anthelmintic, this compound serves as a valuable intermediate in organic synthesis.[13] Its structure, featuring two iodine atoms and a nitro group on a phenolic ring, provides multiple reactive sites for creating more complex molecules for the pharmaceutical and agrochemical industries.[13] It is also utilized in analytical chemistry and for developing Quantitative Structure-Activity Relationships (QSARs) to predict the toxicity of phenolic compounds.[7]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A residual anthelmintic this compound (Disophenol). Methods of testing its anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound | C6H3I2NO3 | CID 9370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. This compound | 305-85-1 | AAA30585 | Biosynth [biosynth.com]

- 11. benchchem.com [benchchem.com]

- 12. journals.co.za [journals.co.za]

- 13. This compound – Lasa Supergenerics Ltd [lasalabs.com]

physical and chemical properties of 2,6-Diiodo-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-nitrophenol, also known as Disophenol, is a synthetic organic compound with significant biological activity. Historically, it has been utilized as an anthelmintic agent, particularly in veterinary medicine.[1] Its mechanism of action is primarily attributed to its ability to uncouple oxidative phosphorylation, a critical process in cellular energy production. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented below.

Data Presentation: Core Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃I₂NO₃ | [3] |

| Molecular Weight | 390.90 g/mol | [3] |

| CAS Number | 305-85-1 | [3] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 152-155 °C | [2] |

| Boiling Point | 339.9 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Insoluble in water | [2] |

| pKa | 3.85 (Predicted) | N/A |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Solvent: Acetone-d₆): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons.[4]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule. Due to the lack of a publicly available, definitively assigned ¹³C NMR spectrum for this compound, a predicted spectrum based on analogous compounds like 2,6-dibromo-4-nitrophenol (B181593) and 4-nitrophenol (B140041) is provided for reference.[5][6] The chemical shifts for the carbon atoms are anticipated in the aromatic region (approximately 110-160 ppm), with the carbon bearing the hydroxyl group appearing at the higher end of this range and the carbons attached to iodine atoms also showing characteristic shifts.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[7][8]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (phenolic) |

| ~1590, ~1470 | Aromatic C=C stretching |

| ~1520, ~1340 | N-O stretching (nitro group) |

| ~1250 | C-O stretching (phenolic) |

| Below 800 | C-I stretching |

2.2.3. UV-Visible (UV-Vis) Spectroscopy

In a basic solution, 4-nitrophenols, including this compound, are expected to exhibit a strong absorbance maximum around 400 nm due to the formation of the phenolate (B1203915) ion, which extends the conjugated system.[1][9] In acidic or neutral solutions, the absorbance maximum is shifted to a shorter wavelength, typically around 317 nm.[10]

Experimental Protocols

Synthesis of this compound

Disclaimer: The following protocol is adapted from the established procedure for the synthesis of 2,6-dibromo-4-nitrophenol and 2,6-diiodo-p-nitroaniline due to the lack of a specific detailed protocol for this compound.[7][11]

Materials:

-

4-Nitrophenol

-

Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., nitric acid, hydrogen peroxide)

-

Glacial acetic acid

-

Sodium bisulfite (for workup, if using excess iodine)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-nitrophenol in a suitable volume of glacial acetic acid.

-

Slowly add a stoichiometric amount of iodine monochloride (or a mixture of iodine and an oxidizing agent) to the solution while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours to ensure complete di-iodination.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold glacial acetic acid and then with cold deionized water to remove impurities.

-

If excess iodine is present, a wash with a dilute sodium bisulfite solution can be performed to reduce it to iodide.

-

Dry the purified product under vacuum.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, acetic acid, or a mixture)

-

Erlenmeyer flasks

-

Heating plate

-

Filter paper

-

Büchner funnel and flask

Procedure:

-

Select a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12][13]

-

Dissolve the crude this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further cooling in an ice bath can enhance the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals to a constant weight.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) (or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an acidic pH. The exact ratio should be optimized for best separation.

Procedure:

-

Sample Preparation: For biological samples like plasma or serum, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is necessary. The supernatant can then be diluted with the mobile phase before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid). A typical starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV-Vis spectrum, detection can be performed at around 317 nm or 400 nm (in a basic mobile phase).

-

Injection Volume: 10-20 µL.

-

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its action as an uncoupler of oxidative phosphorylation.[16]

Uncoupling of Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). This process occurs in the inner mitochondrial membrane. The electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The potential energy stored in this gradient is used by ATP synthase to generate ATP.

This compound, being a lipophilic weak acid, acts as a protonophore.[17] It can diffuse across the inner mitochondrial membrane in both its protonated and deprotonated forms. It picks up a proton in the acidic intermembrane space, diffuses across the membrane, and releases the proton in the more alkaline matrix, thus dissipating the proton gradient. This uncouples the electron transport chain from ATP synthesis. The energy from the electron transport is then released as heat instead of being used for ATP production.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action and a general experimental workflow for studying the effects of this compound.

Caption: Mechanism of uncoupling of oxidative phosphorylation by this compound.

Caption: General experimental workflow for the synthesis, analysis, and biological evaluation.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions.[2] It is harmful if swallowed, inhaled, or absorbed through the skin. Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound is a compound with well-defined physicochemical properties and a clear mechanism of biological action as an uncoupler of oxidative phosphorylation. This technical guide provides essential data and adapted experimental protocols to aid researchers in their studies of this molecule. Further research into its potential therapeutic applications and the development of specific, validated analytical methods are warranted.

References

- 1. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. academic.oup.com [academic.oup.com]

- 5. 2,6-Dibromo-4-nitrophenol(99-28-5) 13C NMR [m.chemicalbook.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Glycolysis/Oxidative phosphorylation Assay Glycolysis/OXPHOS Assay Kit Dojindo [dojindo.com]

- 13. bhu.ac.in [bhu.ac.in]

- 14. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound [webbook.nist.gov]

2,6-Diiodo-4-nitrophenol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-diiodo-4-nitrophenol, a halogenated aromatic compound with applications in organic synthesis and potential biological activities. This document outlines its core molecular structure, physicochemical properties, a detailed synthesis protocol, and a visualization of its synthetic pathway.

Core Molecular Data

This compound, also known as disophenol, is a substituted phenol (B47542) characterized by the presence of two iodine atoms at positions 2 and 6, and a nitro group at position 4 of the benzene (B151609) ring.[1][2] This substitution pattern significantly influences its chemical reactivity and biological function.

Molecular Structure and Identifiers

The molecular structure of this compound is represented by the following identifiers:

-

IUPAC Name: this compound[1]

-

SMILES: C1=C(C=C(C(=C1I)O)I)--INVALID-LINK--[O-][1]

-

InChIKey: UVGTXNPVQOQFQW-UHFFFAOYSA-N[1]

The presence of the electron-withdrawing nitro group and the bulky iodine atoms are key features that dictate the molecule's chemical behavior, rendering the phenolic proton more acidic and influencing its interactions in biological systems.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 390.90 g/mol | [1][2] |

| Appearance | Light yellow feathery crystals or yellow crystalline solid. | [1] |

| Melting Point | 152-154 °C | [3] |

| Water Solubility | Insoluble | [3] |

| CAS Number | 305-85-1 | [2] |

Experimental Protocols: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the established synthesis of its bromo-analog. The procedure involves the direct iodination of 4-nitrophenol (B140041).

Materials:

-

4-Nitrophenol

-

Iodine monochloride (ICl) or a mixture of Iodine and an oxidizing agent (e.g., nitric acid)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole equivalent of 4-nitrophenol in a suitable volume of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Iodination: Slowly add 2.2 mole equivalents of the iodinating agent (e.g., iodine monochloride) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid and inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum.

Synthesis Pathway Visualization

The following diagram illustrates the synthetic workflow for producing this compound from 4-nitrophenol.

Caption: Synthetic pathway of this compound.

Biological Activity and Potential Applications

This compound has been investigated for its biological activities, most notably as an anthelmintic agent. Its mechanism of action is thought to involve the uncoupling of oxidative phosphorylation, which disrupts the energy metabolism of parasites. This compound is a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Further research into its biological effects could unveil new therapeutic applications.

References

Solubility Profile of 2,6-Diiodo-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Diiodo-4-nitrophenol, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents known qualitative data, alongside a detailed experimental protocol for determining precise solubility. This guide is intended to be a valuable resource for laboratory professionals engaged in the handling and application of this compound.

Solubility Data

The solubility of this compound has been qualitatively described in several chemical databases. This information is summarized in the table below. For comparative purposes, quantitative solubility data for the structurally similar compound, 2,6-Dichloro-4-nitrophenol, is also included.

| Solvent | This compound | 2,6-Dichloro-4-nitrophenol |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | Not Reported |

| Methanol | Slightly Soluble[1] | 1 g/10 mL (Soluble)[2] |

| Water | Very Sparingly Soluble[1] | Poorly Soluble[3] |

| Ethanol | Soluble (forms a yellowish-brown solution)[4] | More soluble than in water[3] |

| Glacial Acetic Acid | Soluble (used for recrystallization)[5] | Not Reported |

| Acetone | Not Reported | More soluble than in water[3] |

Experimental Protocol for Solubility Determination

The following is a standard experimental protocol for the quantitative determination of the solubility of a solid compound like this compound. This method is based on the widely used shake-flask technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the shaker bath for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Logical Relationship for Solubility Testing

Caption: A flowchart illustrating the logical progression of qualitative solubility tests for an unknown organic compound.

Experimental Workflow for Quantitative Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the quantitative solubility of a compound.

Caption: A workflow diagram for the quantitative determination of solubility using the shake-flask method.

References

2,6-Diiodo-4-nitrophenol: A Comprehensive Technical Guide on Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 2,6-Diiodo-4-nitrophenol (CAS No. 305-85-1). The information is compiled and presented to meet the needs of laboratory personnel and those involved in drug development, ensuring safe handling and use of this compound.

Section 1: Chemical Product and Company Identification

| Product Name: | This compound |

| Synonyms: | Disophenol, 4-Nitro-2,6-diiodophenol, Ancylol, Diisophenol, Disofen, Iodofen, Iodophen[1][2][3] |

| CAS Number: | 305-85-1[1][2][3] |

| Molecular Formula: | C6H3I2NO3[1][3] |

| Molecular Weight: | 390.90 g/mol [1][3] |

Section 2: Hazards Identification

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Acute Toxicity, Oral (Category 3) [1]

-

Acute Toxicity, Dermal (Category 4) [1]

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Acute Toxicity, Inhalation (Category 4)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

GHS Label Elements, including Precautionary Statements:

-

Pictogram(s):

-

-

Signal Word: Danger[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P271: Use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][8]

-

-

Response:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P330: Rinse mouth.[7]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

-

-

Section 3: Composition/Information on Ingredients

| Component | CAS Number | Concentration |

| This compound | 305-85-1 | ≥95% |

Section 4: First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1][7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards Arising from the Substance or Mixture: When heated to decomposition, it emits very toxic fumes of iodine and nitrogen oxides.[1][2][9]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Section 6: Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[6][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods and Materials for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Section 7: Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6][7][10]

-

Conditions for Safe Storage, Including any Incompatibilities: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[6][10] Recommended storage temperature is 2-8°C, protected from light.[2][11] It is sensitive to light.[2][11]

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[6] Use a local exhaust ventilation system.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[6]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6]

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]

-

Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]

-

Section 9: Physical and Chemical Properties

| Property | Value |

| Appearance | Light yellow feathery crystals or yellow crystalline solid[1][2][9] |

| Odor | No data available |

| Odor Threshold | No data available |

| pH | No data available |

| Melting Point/Freezing Point | 152-154 °C (lit.)[2][9][11] |

| Initial Boiling Point and Boiling Range | 310.6 °C at 760 mmHg[11] |

| Flash Point | 141.6 °C[11] |

| Evaporation Rate | No data available |

| Flammability (solid, gas) | Probably combustible[1][9] |

| Upper/Lower Flammability or Explosive Limits | No data available |

| Vapor Pressure | 0.000325 mmHg at 25°C[11] |

| Vapor Density | No data available |

| Relative Density | 2.717 g/cm³[11] |

| Water Solubility | Very sparingly soluble[2][11] |

| Partition Coefficient: n-octanol/water | logP: 3.03280[11] |

| Auto-ignition Temperature | No data available |

| Decomposition Temperature | No data available |

| Viscosity | No data available |

| Explosive Properties | No data available |

| Oxidizing Properties | No data available |

Section 10: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[2][9]

-

Possibility of Hazardous Reactions: No data available.

-

Incompatible Materials: Strong reducing agents, strong bases.[9] Reacts as a weak acid. Incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides. Flammable gas (H2) is often generated, and the heat of the reaction may ignite the gas. May generate heat with bases.[1][9]

-

Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, Nitrogen oxides (NOx), Hydrogen iodide. When heated to decomposition, it emits very toxic fumes.[1][2][9]

Section 11: Toxicological Information

Acute Toxicity:

| Route | Species | Value |

| LD50 Oral | Rat | 170 mg/kg[2] |

| LD50 Oral | Mouse | 212 mg/kg[2] |

| LD50 Intravenous | Rat | 105 mg/kg[2] |

| LD50 Intravenous | Mouse | 88 mg/kg[2] |

| LD50 Intraperitoneal | Rat | 105 mg/kg[2] |

| LD50 Intraperitoneal | Mouse | 107 mg/kg[2] |

| LD50 Subcutaneous | Rat | 122 mg/kg[2] |

| LD50 Subcutaneous | Mouse | 110 mg/kg[2] |

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.

-

ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.

-

NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.

-

OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.

-

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

-

Additional Information: Signs of toxicity in experimental animals include increased respiration, heart rate, and body temperature.[9]

Experimental Protocols

General Handling Protocol for this compound:

-

Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance to be used, the potential for dust formation, and the duration of the procedure.

-

Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, closed-toe shoes, and safety glasses with side shields at all times.

-

Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them immediately if contaminated.

-

For procedures with a high risk of dust generation, consider using a respirator with a particulate filter.

-

-

Weighing and Dispensing:

-

Weigh the solid in the fume hood on a disposable weighing paper or in a tared container.

-

Handle the container with care to avoid generating dust.

-

Close the stock container immediately after dispensing.

-

-

Dissolving:

-

If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

-

Perform this step in the fume hood.

-

-

Waste Disposal:

-

Dispose of all contaminated materials (gloves, weighing paper, etc.) in a designated hazardous waste container.

-

Dispose of unused this compound and its solutions as hazardous waste according to institutional and local regulations.

-

-

Decontamination:

-

Clean the work area in the fume hood thoroughly after handling is complete.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Visualizations

Caption: Workflow for Safe Handling of Hazardous Chemicals.

This guide is intended for informational purposes only and does not substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the product you are using.

References

- 1. This compound | C6H3I2NO3 | CID 9370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. chemical-label.com [chemical-label.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. echemi.com [echemi.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. This compound | 305-85-1 [chemicalbook.com]

- 10. 2-IODO-4-NITROPHENOL - Safety Data Sheet [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

The Biological Activity of 2,6-Diiodo-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diiodo-4-nitrophenol, a halogenated nitrophenol, has been recognized for its potent biological activities, primarily as an anthelmintic agent. Its mechanism of action is largely attributed to the uncoupling of oxidative phosphorylation, leading to the disruption of ATP synthesis in parasites. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its anthelmintic efficacy, toxicological profile, and proposed biochemical mechanisms. Detailed experimental protocols for key assays are described, and relevant signaling pathways and experimental workflows are visualized. This document is intended to serve as a resource for researchers and professionals in the fields of parasitology, toxicology, and drug development.

Introduction

This compound is a synthetic organic compound with the chemical formula C₆H₃I₂NO₃.[1] It has been historically used as an anthelmintic drug, particularly in veterinary medicine.[1] The presence of two iodine atoms and a nitro group on the phenol (B47542) ring are key to its biological activity.[1] Like other nitrophenols, it is believed to interfere with cellular energy metabolism, a property that underlies both its therapeutic and toxic effects. This guide will delve into the specifics of its biological actions, presenting available quantitative data and methodologies for its study.

Anthelmintic Activity

This compound has demonstrated significant efficacy against a range of helminth parasites.[1] Its primary mode of action is the inhibition of ATP production in parasites, such as Toxocara canis.[1]

Quantitative Data

The following table summarizes the in vivo anthelmintic efficacy of this compound against various larval and adult stages of helminths in sheep.

| Target Parasite | Stage | Efficacy | Animal Model |

| Haemonchus contortus | Adult | >80% | Sheep |

| Haemonchus contortus | L4 Larvae | >60% | Sheep |

| Oesophagostomum columbianum | L3 Larvae | >60% | Sheep |

Experimental Protocols

A common method to assess the in vivo anthelmintic activity of this compound is the controlled efficacy test in sheep.

-

Animal Selection: Source parasite-naive lambs and confirm their parasite-free status through fecal examination.

-

Infection: Artificially infect the lambs with a known number of infective larvae (L3) of the target helminth species (e.g., Haemonchus contortus).

-

Treatment: After a pre-patent period to allow the larvae to develop into the desired stage (e.g., L4 or adult), administer this compound at a specified dose (e.g., 10 mg/kg body weight) via subcutaneous injection to the treatment group. An untreated control group should receive a placebo.

-

Sample Collection: Collect fecal samples at regular intervals to monitor parasite egg counts.

-

Necropsy: At a predetermined time post-treatment, humanely euthanize the animals and recover and count the remaining adult worms from the gastrointestinal tract.

-

Efficacy Calculation: Calculate the percentage efficacy using the following formula:

Caption: Workflow for in vivo anthelmintic efficacy testing.

Mechanism of Action

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

This compound is a protonophore, meaning it can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular ATP levels, ultimately causing energy depletion and death of the parasite.

Caption: Mechanism of uncoupling oxidative phosphorylation.

Potential Inhibition of Glutamate (B1630785) Dehydrogenase

Some evidence suggests that this compound may also inhibit the enzyme glutamate dehydrogenase.[1] This enzyme plays a crucial role in amino acid metabolism, and its inhibition could further contribute to the disruption of cellular function in parasites. However, quantitative data on the inhibition of glutamate dehydrogenase by this compound is currently lacking.

Experimental Protocols

This assay measures the effect of a compound on the coupling between oxygen consumption and ATP synthesis in isolated mitochondria.

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.

-

Oxygen Consumption Measurement: Use a Clark-type oxygen electrode to monitor the rate of oxygen consumption by the isolated mitochondria in a reaction buffer containing a respiratory substrate (e.g., succinate).

-

Assay Protocol:

-

Add isolated mitochondria to the reaction chamber.

-

Initiate state 3 respiration (active ATP synthesis) by adding ADP.

-

Once a steady state is reached, add this compound at various concentrations.

-

An uncoupler will cause an increase in the rate of oxygen consumption without the addition of ADP (state 4 respiration).

-

-

Data Analysis: Plot the rate of oxygen consumption against the concentration of this compound to determine its uncoupling activity.

Toxicology

While effective as an anthelmintic, this compound is also a toxic substance, with the potential to cause adverse effects in host animals, including liver lesions at high doses.[1]

Quantitative Data

The acute toxicity of this compound has been determined in rodents, with the following reported LD50 values:

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 170 |

| Mouse | Oral | 212 |

| Rat | Intravenous | 105 |

| Mouse | Intravenous | 88 |

| Rat | Intraperitoneal | 105 |

| Mouse | Intraperitoneal | 107 |

| Rat | Subcutaneous | 122 |

| Mouse | Subcutaneous | 110 |

Experimental Protocols

The following is a general protocol for determining the acute oral LD50 of a substance, which would be applicable to this compound.

-

Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex, acclimatized to laboratory conditions.

-

Dose Preparation: Prepare a series of graded doses of this compound in a suitable vehicle (e.g., corn oil).

-

Administration: Administer a single dose of the test substance to each group of animals via oral gavage. A control group should receive the vehicle only.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.

-

Data Analysis: Use a statistical method, such as probit analysis, to calculate the LD50 value, which is the dose estimated to cause mortality in 50% of the animals.

References

Toxicological Profile of 2,6-Diiodo-4-nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diiodo-4-nitrophenol, also known as disophenol, is a chemical compound that has historically been used as an anthelmintic agent.[1][2] This technical guide provides a comprehensive overview of the current toxicological knowledge of this compound. The document delves into its mechanism of action, acute toxicity, and available data on its metabolic fate. Special emphasis is placed on its role as an uncoupler of oxidative phosphorylation, a key mechanism driving its biological and toxicological effects. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[3][4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 305-85-1 | [1] |

| Molecular Formula | C6H3I2NO3 | [1] |

| Molecular Weight | 390.9 g/mol | [1] |

| Appearance | Light yellow feathery crystals or yellow crystalline solid | [3][4] |

| Melting Point | 152-154 °C | [3] |

| Boiling Point | 310.6 °C | [1] |

| Water Solubility | Insoluble | [3] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation in mitochondria.[3][5][6] This process is shared with other nitrophenolic compounds, most notably 2,4-dinitrophenol.[5][7]

Uncouplers of oxidative phosphorylation are lipophilic weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[6] This disruption of the link between the electron transport chain and ATP synthesis leads to an increase in oxygen consumption without a corresponding increase in ATP production. The energy that would have been used for ATP synthesis is instead dissipated as heat, leading to hyperthermia, a key sign of toxicity.[5][7]

Caption: Uncoupling of oxidative phosphorylation by this compound.

Toxicological Profile

Acute Toxicity

This compound is toxic, with observed effects in experimental animals including rodents and dogs.[7] Signs of acute toxicity manifest as increased respiration, elevated heart rate, and a rise in body temperature, which can lead to rapid onset of rigor mortis after death.[7] Repeated administration has been shown to increase toxicity, which is believed to be due to the accumulation of the compound in the plasma.[7] At high doses, liver lesions have been observed.[1][2]

The available quantitative acute toxicity data is summarized in Table 2.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 170 | [3] |

| Mouse | Oral | 212 | [3] |

| Rat | Intravenous (i.v.) | 105 | [3] |

| Mouse | Intravenous (i.v.) | 88 | [3] |

| Rat | Intraperitoneal (i.p.) | 105 | [3] |

| Mouse | Intraperitoneal (i.p.) | 107 | [3] |

| Rat | Subcutaneous (s.c.) | 122 | [3] |

| Mouse | Subcutaneous (s.c.) | 110 | [3] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. However, information on the related compound, 4-nitrophenol (B140041), can provide some context.

-

Genotoxicity: Studies on 4-nitrophenol have shown mixed results in in-vitro genotoxicity assays.[8]

-

Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.[9][10] Studies on 4-nitrophenol have not provided evidence of carcinogenic activity in mice.[10]

-

Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of this compound have been identified. For 4-nitrophenol, some studies in rodents have suggested the potential for post-implantation loss at high doses.[8]

It is crucial to note that the toxicological profile of this compound may differ significantly from that of 4-nitrophenol due to the presence of the two iodine atoms. Therefore, the data on 4-nitrophenol should be interpreted with caution and further research on the di-iodinated compound is warranted.

Metabolism and Toxicokinetics

Specific studies on the metabolism and toxicokinetics of this compound are limited. However, the metabolism of nitrophenols, in general, has been studied. These compounds typically undergo both Phase I and Phase II metabolic transformations.[11]

Phase I reactions can include oxidation and reduction of the nitro group.[11] Phase II reactions involve conjugation with molecules such as glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.[11] The accumulation of this compound in the plasma with repeated dosing suggests that its metabolism and/or excretion may be slower compared to a single dose, potentially leading to increased toxicity.[7]

Experimental Protocols

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Acute Oral Toxicity (General Protocol)

A typical acute oral toxicity study, such as those used to determine LD50 values, would involve the following steps:

-

Animal Model: Usually rats or mice of a specific strain, age, and sex.

-

Dose Administration: The test substance is administered orally, typically by gavage, in a suitable vehicle. A range of doses is used to establish a dose-response relationship.

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight. Mortality is recorded.

-

Necropsy: At the end of the observation period, all animals (including those that died during the study) undergo a gross necropsy to examine for any pathological changes in organs and tissues.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Conclusion

This compound is a compound with significant toxic potential, primarily driven by its ability to uncouple mitochondrial oxidative phosphorylation. While acute toxicity data are available, there is a notable lack of information regarding its genotoxicity, carcinogenicity, and reproductive toxicity. This data gap highlights the need for further research to fully characterize the toxicological profile of this compound and to conduct a comprehensive risk assessment. The information presented in this guide provides a solid foundation for such future investigations.

References

- 1. This compound | 305-85-1 [chemicalbook.com]

- 2. This compound | 305-85-1 | AAA30585 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. 2021-4414 [excli.de]

- 5. researchgate.net [researchgate.net]

- 6. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. epa.gov [epa.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Spectroscopic Profile of 2,6-Diiodo-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2,6-diiodo-4-nitrophenol. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Phenolic Proton |

Note: While it is documented that a ¹H NMR spectrum was recorded on a Varian A-60 instrument with the sample dissolved in acetone, the specific chemical shifts, multiplicities, and coupling constants are not publicly available in the searched databases.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-NO₂ |

| Data not available | C-I |

| Data not available | C-OH |

| Data not available | C-H |

Note: The availability of a ¹³C NMR spectrum for this compound is indicated in spectral databases, but the specific chemical shift values are not provided in the publicly accessible resources.

Table 3: Mass Spectrometry Data (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 391 | Data not available | [M]⁺ (Molecular Ion) |

| 361 | Data not available | [M-NO]⁺ |

| 218 | Data not available | Fragment |

Note: The molecular weight of this compound is 390.90 g/mol . The peak at m/z 391 likely represents the molecular ion, with the signal corresponding to the isotope distribution. The relative intensities of the fragments are not specified in the available data.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 (broad) | O-H stretch (phenolic) |

| ~1590, ~1470 | Aromatic C=C stretch |

| ~1520, ~1340 | N-O stretch (nitro group) |

| ~1250 | C-O stretch (phenol) |

| Below 800 | C-I stretch |

Note: This data is interpreted from the gas-phase IR spectrum available in the NIST WebBook. Specific peak values with high precision are not available.

Experimental Protocols

The following are detailed methodologies typical for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as acetone-d₆, to a concentration of approximately 5-10 mg/mL. The solution would then be transferred to a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer, such as a 60 MHz Varian A-60 or a more modern high-field instrument. Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts would be referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay would be employed to ensure accurate integration, if desired. Chemical shifts would be referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

The mass spectrum would be obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent like dichloromethane (B109758) or methanol (B129727) would be prepared.

-

Gas Chromatography: A small volume of the sample solution (typically 1 µL) would be injected into the GC, which is equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the elution of the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it would enter the mass spectrometer. Electron Ionization (EI) would be used as the ionization source, with a standard electron energy of 70 eV. The mass analyzer would scan a mass range of approximately m/z 50-500 to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Introduction: A small amount of solid this compound would be gently heated to produce a vapor, which would then be introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Data Acquisition: The gas cell would be placed in the sample compartment of the FTIR spectrometer. A background spectrum of the empty gas cell would first be recorded. Then, the spectrum of the sample would be recorded. The final spectrum would be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical sample.

An In-Depth Technical Guide on the Core Mechanism of Action of 2,6-Diiodo-4-nitrophenol as a Mitochondrial Uncoupler

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Diiodo-4-nitrophenol is a chemical compound recognized for its potent activity as a mitochondrial uncoupler. This technical guide delves into the core mechanism by which it disrupts the vital process of oxidative phosphorylation. By functioning as a protonophore, this compound facilitates the transport of protons across the inner mitochondrial membrane, dissipating the crucial proton gradient necessary for ATP synthesis. This uncoupling of electron transport from ATP production leads to an increase in mitochondrial respiration and the release of energy as heat. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the established principles of its action based on the well-understood behavior of nitrophenol uncouplers. Furthermore, it provides detailed experimental protocols for the characterization of its effects on key mitochondrial parameters and discusses the potential downstream cellular signaling consequences, such as the activation of AMP-activated protein kinase (AMPK).

Core Mechanism of Action: Protonophoric Activity

The primary mechanism of action of this compound as a mitochondrial uncoupler lies in its ability to act as a protonophore, or a proton shuttle, across the inner mitochondrial membrane. This process is cyclical and relies on the chemical properties of the molecule, specifically its nature as a lipophilic weak acid.

The uncoupling process can be broken down into the following steps:

-

Protonation in the Intermembrane Space: The intermembrane space of the mitochondrion has a lower pH (higher proton concentration) due to the action of the electron transport chain. In this acidic environment, the anionic form of this compound picks up a proton (H⁺) to become a neutral, protonated molecule.

-

Diffusion Across the Inner Mitochondrial Membrane: The neutral, protonated form of this compound is lipophilic, allowing it to readily diffuse across the lipid bilayer of the inner mitochondrial membrane, moving from the intermembrane space into the mitochondrial matrix.

-

Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix has a higher pH (lower proton concentration). Upon entering this alkaline environment, the protonated this compound releases its proton.

-

Return to the Intermembrane Space: Now in its anionic (deprotonated) form, the this compound molecule is driven by the negative-inside membrane potential to move back across the inner mitochondrial membrane to the more positive intermembrane space.

-

Cycle Repetition: Once in the intermembrane space, the anion can pick up another proton, and the cycle repeats.

This continuous shuttling of protons dissipates the electrochemical gradient that is normally used by ATP synthase to produce ATP. The energy stored in the proton gradient is instead released as heat.

Quantitative Effects on Mitochondrial Function

The uncoupling activity of this compound directly impacts several key parameters of mitochondrial function. While specific dose-response data for this compound is limited in publicly available literature, the expected effects based on its class are summarized below. The provided tables are structured for the inclusion of such data once experimentally determined.

Mitochondrial Membrane Potential

Mitochondrial uncouplers, by dissipating the proton gradient, cause a dose-dependent decrease in the mitochondrial membrane potential (ΔΨm).

Table 1: Effect of this compound on Mitochondrial Membrane Potential

| Concentration (µM) | Mitochondrial Membrane Potential (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.0 |

| 0.1 | Data not available | - |

| 1 | Data not available | - |

| 10 | Data not available | - |

| 100 | Data not available | - |

Oxygen Consumption Rate (OCR)

By removing the back-pressure of the proton gradient, uncouplers stimulate the electron transport chain to operate at a higher rate, leading to a dose-dependent increase in oxygen consumption.

Table 2: Effect of this compound on Mitochondrial Oxygen Consumption Rate

| Concentration (µM) | Oxygen Consumption Rate (OCR) (% of Basal) | Standard Deviation |

| 0 (Basal) | 100 | ± 7.2 |

| 0.1 | Data not available | - |

| 1 | Data not available | - |

| 10 | Data not available | - |

| 100 | Data not available | - |

ATP Synthesis

The dissipation of the proton gradient directly inhibits the activity of ATP synthase, leading to a dose-dependent decrease in ATP production.

Table 3: Inhibition of Mitochondrial ATP Synthesis by this compound

| Concentration (µM) | ATP Synthesis Rate (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 6.5 |

| 0.1 | Data not available | - |

| 1 | Data not available | - |

| 10 | Data not available | - |